2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one
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Overview
Description
2-Methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery. The structure of 2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one includes a pyridine ring fused to a pyrimidine ring, with a methanesulfinyl group attached to the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to form a sulfide.
Substitution: The methanesulfinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted pyridopyrimidines.
Scientific Research Applications
2-Methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of protein kinases, which are involved in various cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of various cellular pathways. For example, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7-one: This compound is similar in structure but includes a bromine atom and a cyclopentyl group.
4-Methyl-2-phenyl-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-5(8H)-one: Another similar compound with different substituents at various positions.
Uniqueness
2-Methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfinyl group plays a crucial role in its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C8H7N3O2S |
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Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-methylsulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H7N3O2S/c1-14(13)8-9-4-5-2-3-6(12)10-7(5)11-8/h2-4H,1H3,(H,9,10,11,12) |
InChI Key |
YNQZITZTUZLNRG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=C2C=CC(=O)NC2=N1 |
Origin of Product |
United States |
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